molecular formula C20H18FN3O3 B2698236 (3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396888-75-7

(3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2698236
CAS No.: 1396888-75-7
M. Wt: 367.38
InChI Key: LOLHOAMIANNUHO-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The azetidine ring can be introduced via a nucleophilic substitution reaction, followed by the attachment of the fluorophenyl group through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

(3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and azetidine moiety can play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives, oxadiazole-containing molecules, and azetidine-based structures. Examples include:

  • (3-Fluorophenyl)(3-(2-methoxybenzyl)azetidin-1-yl)methanone
  • (3-Fluorophenyl)(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)methanone
  • (3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Uniqueness

The uniqueness of (3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-fluorophenyl)-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-26-17-8-3-2-5-13(17)10-18-22-19(27-23-18)15-11-24(12-15)20(25)14-6-4-7-16(21)9-14/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLHOAMIANNUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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